Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane

Catalog No.
S729746
CAS No.
170941-63-6
M.F
C18H36F2O3Sn
M. Wt
457.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vi...

CAS Number

170941-63-6

Product Name

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane

IUPAC Name

tributyl-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]stannane

Molecular Formula

C18H36F2O3Sn

Molecular Weight

457.2 g/mol

InChI

InChI=1S/C6H9F2O3.3C4H9.Sn/c1-9-2-3-10-5-11-4-6(7)8;3*1-3-4-2;/h2-3,5H2,1H3;3*1,3-4H2,2H3;

InChI Key

MBPNENOKZRGFAZ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OCOCCOC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OCOCCOC

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a specialized organotin compound with the molecular formula C₁₈H₃₆F₂O₃Sn and a molar mass of approximately 457.18 g/mol. This compound features a vinyl group substituted with two fluorine atoms and a methoxyethoxymethoxy moiety, which contributes to its unique chemical properties. The presence of the tin atom in the structure is significant, as organotin compounds are known for their diverse applications in organic synthesis and materials science .

Organic Synthesis:

  • Precursor for Fluorinated Molecules: The presence of the difluorinated vinyl group (CF₂=CH-) makes Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane a potential precursor for the synthesis of various fluorinated organic molecules. Fluorine atoms can introduce unique properties to molecules, such as increased lipophilicity, metabolic stability, and altered binding affinities.
  • Stannylation Reactions: The tin (Sn) atom in Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane can participate in stannylation reactions, which involve the introduction of a tin-based functional group onto another molecule. This can be a valuable tool in organic synthesis for creating new carbon-tin bonds.

Material Science:

  • Fluorinated Polymer Synthesis: Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane could potentially be used as a building block in the synthesis of fluorinated polymers. These polymers can exhibit unique properties such as high thermal stability, chemical resistance, and specific refractive indices, making them valuable for various applications like membranes, lubricants, and electronics.

Medicinal Chemistry:

  • Exploration of Fluorine-Containing Drug Candidates: The presence of fluorine in Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane raises the possibility of its use in the exploration of novel drug candidates. Fluorine substitution can improve the potency, selectivity, and metabolic stability of drugs, making them more effective and longer-lasting.
Typical of organotin compounds:

  • Nucleophilic Substitution: The tin atom can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon attached to tin, leading to the release of tributyl groups.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, making it valuable in the synthesis of complex organic molecules.
  • Decomposition: Under certain conditions, organotin compounds can decompose, releasing tin oxides and other byproducts.

The synthesis of tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane typically involves:

  • Formation of Vinyl Stannane: The initial step may involve the reaction of a suitable vinyl halide with tributyltin hydride in the presence of a radical initiator.
  • Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
  • Ether Formation: The methoxyethoxymethoxy group can be introduced via etherification reactions using appropriate alcohols and acid catalysts.

These methods highlight the versatility required in synthetic approaches to achieve the desired compound .

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Pharmaceutical Research: Potential applications in drug development due to its structural characteristics.

Interaction studies involving tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane focus on its reactivity with biological systems and other chemical entities. These studies are crucial for understanding its safety profile and potential applications in medicinal chemistry. Investigations into its interactions with enzymes or receptors could provide insights into its biological activity and therapeutic potential.

Several compounds share structural or functional similarities with tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Tributyltin acetateAcetate group instead of vinylKnown for antifungal properties
Triethylamine-stannaneEthyl groups instead of butylUsed in various coupling reactions
TrimethylstannaneMethyl groups instead of butylCommonly used in organic synthesis

These comparisons emphasize tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane's distinctiveness due to its specific functional groups and fluorination, which may offer unique reactivity profiles not found in other similar compounds .

Dates

Modify: 2023-08-15

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